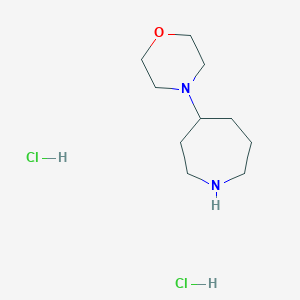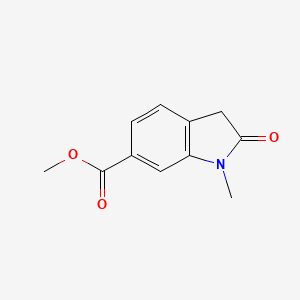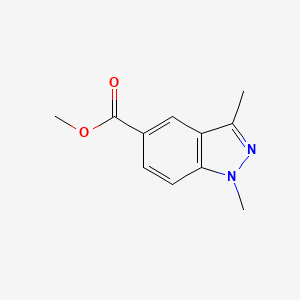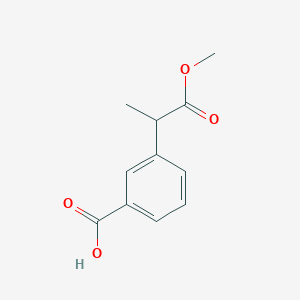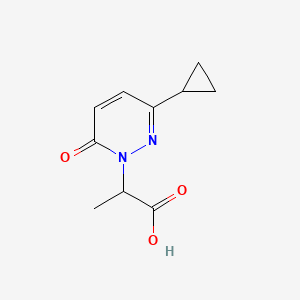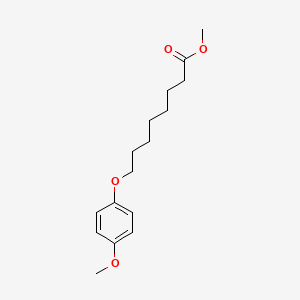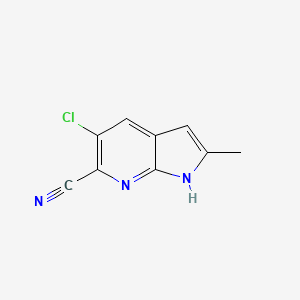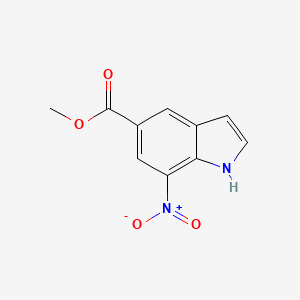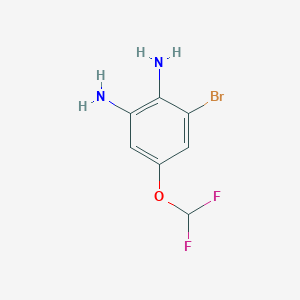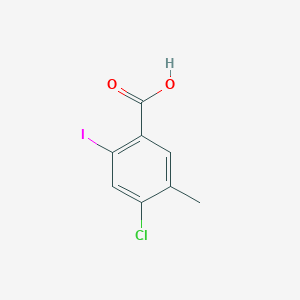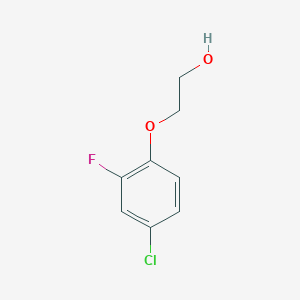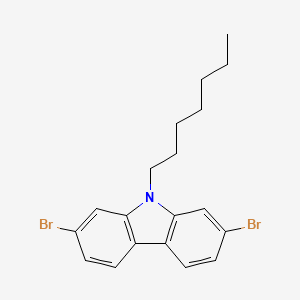
2,7-Dibromo-9-heptyl-9H-carbazole
Vue d'ensemble
Description
2,7-Dibromo-9-heptylcarbazole is a useful reagent for organic synthesis . It is also used in the preparation of poly functionalized alkylcarbazole vinylene and poly (dialkylfluorene-vinylenes) . It is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole involves several steps . In a 100mL two-necked round-bottom flask, 5mL of toluene, 1.0g (12mmol) of carbazole, 50mL of 50% NaOH aqueous solution, and 0.8g of BTEAC are added. Under room temperature magnetic stirring, 120mmol of heptadecane-9-bromide is dropwise added to the reaction flask. After the addition is completed, a spherical condenser is installed, and the reaction is refluxed for 2-3 hours. The reaction process is monitored by thin-layer chromatography (TLC) .Molecular Structure Analysis
The molecular formula of 2,7-Dibromo-9-heptyl-9H-carbazole is C19H21Br2N . In the crystal structure of the compound, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .Chemical Reactions Analysis
2,7-Dibromo-9-heptyl-9H-carbazole is a useful reagent for organic synthesis . It is used in the preparation of poly functionalized alkylcarbazole vinylene and poly (dialkylfluorene-vinylenes) .Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromo-9-heptyl-9H-carbazole is 423.19 . The physical state at 20 degrees Celsius is solid .Applications De Recherche Scientifique
Organic/Flexible Optoelectronics
- Application : 2,7-Carbazole derived organoboron compounds have been synthesized and their photoluminescence related properties have been investigated both experimentally and theoretically . These compounds show blue emission with high quantum yields, making them potential candidates for blue OLED materials .
- Methods : Two new A-D-A type compounds, 2,7-bis (dimesitylboryl)-N-ethyl-carbazole (BCz) using triarylborane as electron acceptor and carbazole as electron donor while 2,7-bis ( (4- (dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) using phenylacetylene as extra conjugated bridge, have been synthesized .
- Results : Both compounds show blue emission with high quantum yields .
Crystallography
- Application : The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole has been studied .
- Methods : In the crystal structure of the title compound, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units .
- Results : The carbazole moieties are engaged in offset π–π interactions; the smallest centroid-to-centroid distance is 4.2822 (11) Å .
Synthesis of Small Molecules and Polymers
- Application : 2,7-dibromocarbazole is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs and OPVs .
Electropolymerization
- Application : The electropolymerization of carbazole derivatives has been studied . The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on a carbon fiber microelectrode (CFME) through electrochemical synthesis .
- Methods : SEM–EDX, FTIR-ATR, and CV measurements were employed to investigate the properties of the deposited material .
Organic Field-Effect Transistors (OFETs)
- Application : 2,7-dibromocarbazole is a building block for the synthesis of small molecules or carbazole backbone polymers in the application of OFETs .
Organic Photovoltaics (OPVs)
- Application : 2,7-dibromocarbazole is used in the synthesis of small molecules or carbazole backbone polymers for the application of OPVs .
Organic Light-Emitting Diodes (OLEDs)
- Application : Triarylboranes have drawn much attention in OLEDs owing to their remarkable solid-state luminescence properties . Two new A-D-A type compounds, 2,7-bis (dimesitylboryl)-N-ethyl-carbazole (BCz) using triarylborane as electron acceptor and carbazole as electron donor while 2,7-bis ( (4- (dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) using phenylacetylene as extra conjugated bridge, have been synthesized and their photoluminescence related properties in various states have been investigated both experimentally and theoretically .
- Methods : 2,7-dibromo-9-ethyl-carbazole (0.565 g, 1.6 mmol) was placed in a 500 ml three-necked flask and was dried under vacuum and then backfilled with nitrogen before dry diethyl ether (20 ml) was added. The suspension was cooled to –78°C with vigorous stirring, and then n-BuLi in hexane (1.6 M, 2 ml, 3.2 mmol) was added .
- Results : Both compounds show blue emission with high quantum yields, being potential candidates for blue OLED materials .
Photovoltaic Cells
- Application : PVK, poly (N-vinyl carbazole) has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Rechargeable Batteries
- Application : Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
Safety And Hazards
Orientations Futures
One of the most popular products made from 2,7-dibromocarbazole is PCDTBT, a well-known polymer semiconductor used for polymer solar cells . A good example of adjusting the solubility of the carbazole compounds by using 2,7-dibromocarbazole as the starting materials is the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .
Propriétés
IUPAC Name |
2,7-dibromo-9-heptylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYLIXYBBORGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-heptyl-9H-carbazole | |
CAS RN |
1173071-58-3 | |
| Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
